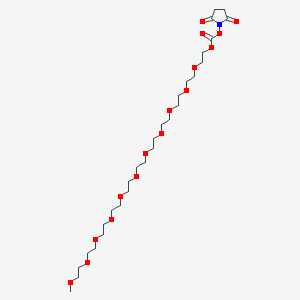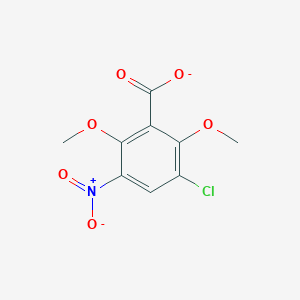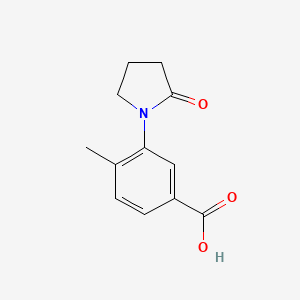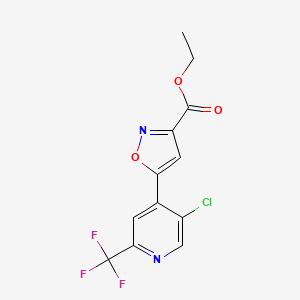![molecular formula C13H12N2O6 B13711527 Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₆ and a molecular weight of 292.24 g/mol This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridazine ring, and three carboxylate groups attached to the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with appropriate reagents to form the pyridazine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The exact mechanism of action of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-b]cinnolines: These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit similar biological activities.
Uniqueness
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is unique due to its three carboxylate groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H12N2O6 |
|---|---|
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-19-11(16)8-7-5-4-6-14-15(7)10(13(18)21-3)9(8)12(17)20-2/h4-6H,1-3H3 |
Clave InChI |
AGPWYNCVHCMFSG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)

![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)


![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)







![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
